molecular formula C20H18ClNO2S B11360949 2-(4-chlorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11360949
M. Wt: 371.9 g/mol
InChI Key: DBTLHHDYBOTNBB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a methylphenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-methylaniline to produce 2-(4-chlorophenoxy)-N-(4-methylphenyl)acetamide. Finally, the thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction using thiophen-2-ylmethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)thiophene: Shares the thiophene and methylphenyl groups but lacks the chlorophenoxy group.

    4-Chloro-2-methoxyphenol: Contains the chlorophenoxy group but differs in other structural aspects.

Uniqueness

2-(4-Chlorophenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18ClNO2S/c1-15-4-8-17(9-5-15)22(13-19-3-2-12-25-19)20(23)14-24-18-10-6-16(21)7-11-18/h2-12H,13-14H2,1H3

InChI Key

DBTLHHDYBOTNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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